4-ethoxy-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-ethoxy-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-3-nitrobenzamide involves multiple steps. One common method includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-ethoxy-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds with target receptors, leading to inhibition or activation of specific pathways. The triazolothiadiazine core is known for its ability to interact with enzymes and proteins, making it a versatile pharmacophore .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications .
Properties
IUPAC Name |
4-ethoxy-N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O4S2/c1-3-17-24-25-21-27(17)26-19(34-21)12-5-8-14(9-6-12)22-20(33)23-18(29)13-7-10-16(32-4-2)15(11-13)28(30)31/h5-11H,3-4H2,1-2H3,(H2,22,23,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRDVDWFCGPETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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